3-Aminopropanethiol

Catalog No.
S573480
CAS No.
462-47-5
M.F
C3H9NS
M. Wt
91.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminopropanethiol

CAS Number

462-47-5

Product Name

3-Aminopropanethiol

IUPAC Name

3-aminopropane-1-thiol

Molecular Formula

C3H9NS

Molecular Weight

91.18 g/mol

InChI

InChI=1S/C3H9NS/c4-2-1-3-5/h5H,1-4H2

InChI Key

IYGAMTQMILRCCI-UHFFFAOYSA-N

SMILES

C(CN)CS

Canonical SMILES

C(CN)CS

Inhibition of Amine Oxidase:

3-Aminopropanethiol, also known as cysteamine, has been studied for its ability to inhibit the enzyme amine oxidase. Amine oxidase plays a role in the breakdown of various biogenic amines, including dopamine, serotonin, and histamine. Studies have shown that 3-aminopropanethiol can reversibly inactivate bovine plasma amine oxidase, potentially impacting the levels of these neurotransmitters in the body [].

Radioprotective Effects:

Research has explored the potential radioprotective properties of 3-aminopropanethiol. Studies in experimental animals suggest that 3-aminopropanethiol, along with other thiol compounds, may offer some protection against the harmful effects of radiation []. However, the exact mechanisms and effectiveness of this protection require further investigation.

3-Aminopropanethiol, with the chemical formula C₃H₉NS, is a small organic compound characterized by the presence of an amino group (-NH₂) and a thiol group (-SH) attached to a three-carbon alkane chain. This compound is notable for its role as a building block in organic synthesis and its potential biological activities. The presence of both functional groups allows for diverse reactivity and interaction with various biological systems.

Due to its functional groups:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing it to participate in substitution reactions with electrophiles.
  • Formation of Thioamides: The thiol group can react with carboxylic acids to form thioamides, which are important intermediates in organic synthesis.
  • Metal Complexation: 3-Aminopropanethiol can form complexes with transition metals, influencing catalytic processes and material properties .

Research indicates that 3-Aminopropanethiol exhibits various biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Neuroprotective Effects: Some studies suggest that this compound may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.
  • Antimicrobial Activity: Preliminary studies indicate that 3-Aminopropanethiol may possess antimicrobial properties, which could be useful in pharmaceutical applications .

Several methods exist for synthesizing 3-Aminopropanethiol:

  • Alkylation of Thiourea: Thiourea can be alkylated with halogenated propanes to yield 3-Aminopropanethiol.
  • Reduction of Thioamides: Thioamides derived from carboxylic acids can be reduced using reducing agents to form 3-Aminopropanethiol.
  • Direct Amination of Propanethiol: Propanethiol can be directly aminated using ammonia or amines under specific conditions .

3-Aminopropanethiol finds applications in various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly as an antioxidant or antimicrobial agent.
  • Chemical Synthesis: It serves as an important intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
  • Material Science: The compound is used in the development of materials that require specific chemical functionalities, such as coatings and adhesives .

Interaction studies involving 3-Aminopropanethiol focus on its ability to form complexes with metals and other small molecules:

  • Metal Complexes: Research has demonstrated that 3-Aminopropanethiol can form stable complexes with various transition metals, which may enhance catalytic activity or modify electronic properties.
  • Biomolecular Interactions: Studies are ongoing to explore how this compound interacts with biological macromolecules, such as proteins and nucleic acids, potentially influencing their functions .

Several compounds share structural similarities with 3-Aminopropanethiol. Here are some notable examples:

Compound NameFormulaKey Features
2-AminoethanethiolC₂H₇NSShorter carbon chain; used in similar applications.
1-AminobutaneC₄H₉NLonger carbon chain; different reactivity profile.
2-AminopropanolC₃H₉NOContains hydroxyl group instead of thiol; different biological activity.

Uniqueness of 3-Aminopropanethiol

3-Aminopropanethiol is unique due to its combination of both amino and thiol functionalities on a three-carbon chain. This dual functionality allows it to engage in a wider variety of

XLogP3

-0.1

Other CAS

462-47-5

Wikipedia

3-aminopropane-1-thiol

Dates

Modify: 2023-08-15

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